2-(3-Cyclopentyl-1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid
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Overview
Description
2-(3-Cyclopentyl-1-bicyclo[111]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid is a complex organic compound that features a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyclopentyl-1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid typically involves multiple steps, starting from readily available precursors. The key steps may include:
- Formation of the bicyclo[1.1.1]pentane core.
- Introduction of the cyclopentyl group.
- Attachment of the fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group.
- Coupling with acetic acid derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopentyl or fluorenyl groups.
Reduction: Reduction reactions could target the carbonyl groups or other functional groups present.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
2-(3-Cyclopentyl-1-bicyclo[11
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug development, particularly for targeting specific molecular pathways.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Cyclopentyl-1-bicyclo[1.1.1]pentanyl)-2-aminoacetic acid
- 2-(3-Cyclopentyl-1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Uniqueness
The unique bicyclic structure and the presence of the fluoren-9-ylmethoxycarbonyl group distinguish 2-(3-Cyclopentyl-1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid from other similar compounds. This structural uniqueness may confer specific properties and reactivity that are valuable in various applications.
Properties
IUPAC Name |
2-(3-cyclopentyl-1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO4/c29-24(30)23(27-14-26(15-27,16-27)17-7-1-2-8-17)28-25(31)32-13-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h3-6,9-12,17,22-23H,1-2,7-8,13-16H2,(H,28,31)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCYKUIUBOCCJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C23CC(C2)(C3)C(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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